![molecular formula C21H17ClFN3OS B2482630 2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034377-33-6](/img/structure/B2482630.png)
2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
The compound belongs to a class of molecules that are structurally related to pyrrolo[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of amino-thiophene derivatives with different aldehydes or ketones.
Synthesis Analysis
Synthesis approaches for related compounds involve multi-step reactions, starting from basic heterocyclic frameworks to the introduction of specific functional groups. For example, the synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols demonstrates a method for introducing arylmethylthio groups into the pyrrolo[2,3-d]pyrimidine scaffold, which could be adapted for the synthesis of the compound (Harsha et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines and their derivatives is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the configuration of substituents, which is crucial for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including alkylation, arylation, and condensation with other heterocycles, leading to a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of substituents on the pyrimidine ring, which can affect the reactivity and selectivity of the compound toward different reagents.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The introduction of specific functional groups can significantly alter these properties, affecting the compound's behavior in different environments and its suitability for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for understanding the biological activity of pyrrolo[2,3-d]pyrimidines. These properties are influenced by the electronic structure of the molecule, which can be modified through the introduction of various substituents.
For a detailed understanding of similar compounds and potential insights into the compound of interest, please refer to the following sources:
- Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols (Harsha et al., 2018).
Scientific Research Applications
Synthesis and Anticancer Potential
A series of compounds including 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols were synthesized, showing cytotoxic activity against cancer cell lines such as HCT-116 and A-549. The study indicates that modifications on the pyrrolopyrimidinone scaffold, similar to the query compound, can yield molecules with significant anti-proliferative properties, suggesting potential applications in cancer therapy (Harsha et al., 2018).
Antimicrobial and Antifungal Activities
Newly synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, sharing a structural resemblance with the compound , exhibited promising antibacterial and antifungal activities. This points to the potential use of such compounds in developing new antimicrobial agents, highlighting their relevance in addressing drug-resistant infections (Kahveci et al., 2020).
Antitubercular Agents
Compounds with a structural framework similar to the query chemical have shown potent antitubercular activity. The synthesis and evaluation of benzocoumarin-pyrimidine hybrids, for instance, revealed compounds with significant in-vitro antitubercular activity. This suggests that the query compound might be explored for its potential against tuberculosis, contributing to the search for new therapeutic options against this infectious disease (Reddy et al., 2015).
Enzyme Inhibition and Molecular Interaction
The structural analogs of the query compound have been investigated for their interaction with enzymes and potential inhibitory activities, which can be crucial in drug development for diseases like Alzheimer's and HIV. For example, compounds structurally related to the query molecule have shown inhibitory activity against HIV-1 reverse transcriptase and potential application in HIV-1 therapy (Rotili et al., 2014).
properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3OS/c1-2-26-20(27)19-18(16(11-24-19)13-6-4-3-5-7-13)25-21(26)28-12-14-8-9-15(23)10-17(14)22/h3-11,24H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNNJTLNBSGJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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